2-(Piperidin-1-yl)cyclopentan-1-amine: Structural Profiling, Physicochemical Properties, and Synthetic Methodologies
2-(Piperidin-1-yl)cyclopentan-1-amine: Structural Profiling, Physicochemical Properties, and Synthetic Methodologies
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide
Executive Summary
The vicinal diamine (1,2-diamine) motif is a privileged pharmacophore and a foundational component in modern asymmetric catalysis and medicinal chemistry [1]. Among this class, 2-(piperidin-1-yl)cyclopentan-1-amine (CAS: 238747-45-0) represents a highly versatile, conformationally restricted building block. By embedding a tertiary piperidine and a primary amine onto a rigid cyclopentane core, this molecule offers unique steric and electronic properties. It serves as a critical intermediate in the development of central nervous system (CNS) therapeutics, antimalarial farnesyltransferase inhibitors [2], and multinuclear metal-coordination complexes [4].
This technical guide provides an in-depth analysis of its physicochemical properties, stereochemical dynamics, and a self-validating synthetic protocol designed for high-fidelity stereocontrol.
Structural Elucidation & Stereochemical Dynamics
The structural integrity of 2-(piperidin-1-yl)cyclopentan-1-amine is defined by its cyclopentane ring, which restricts the conformational degrees of freedom compared to acyclic ethylenediamine derivatives.
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Chemical Formula: C₁₀H₂₀N₂
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Molecular Weight: 168.28 g/mol
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SMILES: C1CCN(CC1)C2CCCC2N
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Stereochemistry: The compound exists primarily as cis and trans diastereomers. The trans-isomer is thermodynamically favored and is the most utilized form in drug discovery. The restricted dihedral angle between the two nitrogen atoms in the trans-configuration makes it an excellent bidentate ligand for transition metals (e.g., Pt, Ni, Cu) [3], forcing a specific bite angle that is highly sought after in the design of cytotoxic metallointercalators.
Physicochemical Profiling & ADME Predictors
Understanding the physicochemical profile is critical for downstream applications, particularly in predicting pharmacokinetic behavior (ADME) for CNS-targeted drug development. The data below summarizes the core properties of the trans-isomer.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Analytical Significance / Causality |
| Molecular Weight | 168.28 g/mol | Optimal for small-molecule drug design (Lipinski’s Rule of 5 compliant). |
| Density | 1.0 ± 0.1 g/cm³ | Standard for aliphatic cyclic amines; dictates solvent partitioning. |
| Boiling Point | 228.5 ± 8.0 °C (760 mmHg) | Indicates moderate volatility; requires careful distillation under vacuum. |
| Flash Point | 87.2 ± 13.6 °C | Safety parameter; classify as a combustible liquid requiring standard PPE. |
| LogP (XLogP3-AA) | 1.30 | Highly optimal for crossing the Blood-Brain Barrier (BBB) via passive diffusion. |
| Topological Polar Surface Area | 29.3 Ų | Low TPSA (< 90 Ų) strongly correlates with excellent CNS penetrance. |
| H-Bond Donors / Acceptors | 1 / 2 | Balances aqueous solubility with target-receptor binding affinity. |
Insight: The LogP of 1.30 combined with a TPSA of 29.3 Ų creates a highly lipophilic profile. The primary amine acts as a critical hydrogen-bond donor for receptor anchoring, while the piperidine nitrogen serves as a bulky, lipophilic hydrogen-bond acceptor, making this scaffold ideal for fitting into hydrophobic pockets of target proteins.
Synthetic Methodology: A Self-Validating Protocol
Synthesizing the trans-isomer with high diastereoselectivity requires a strategic sequence that leverages thermodynamic control. The following protocol utilizes an epoxide ring-opening followed by oxidation and a dissolving-metal reduction to ensure the trans-configuration.
Step-by-Step Experimental Workflow
Step 1: Epoxide Ring-Opening (Synthesis of trans-2-(piperidin-1-yl)cyclopentan-1-ol)
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Reaction: Charge a round-bottom flask with cyclopentene oxide (1.0 eq) and piperidine (1.2 eq). Add water (0.5 eq) as a hydrogen-bond-donating catalyst.
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Conditions: Heat the neat mixture to 80 °C under a nitrogen atmosphere for 12 hours.
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Causality: The nucleophilic attack of piperidine on the epoxide strictly follows an Sₙ2 mechanism, resulting in an anti-periplanar ring opening that exclusively yields the trans-amino alcohol.
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Workup: Remove excess piperidine in vacuo. The crude trans-amino alcohol is sufficiently pure for the next step.
Step 2: Swern Oxidation (Synthesis of 2-(piperidin-1-yl)cyclopentanone)
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Reaction: To a solution of oxalyl chloride (1.5 eq) in anhydrous CH₂Cl₂ at -78 °C, add DMSO (3.0 eq) dropwise. After 15 minutes, add the trans-amino alcohol (1.0 eq) dissolved in CH₂Cl₂.
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Conditions: Stir for 45 minutes at -78 °C, then quench with triethylamine (5.0 eq) and allow to warm to room temperature.
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Causality: Swern oxidation is chosen over chromium-based oxidants to prevent over-oxidation or oxidative cleavage of the tertiary amine.
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Workup: Wash with saturated NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.
Step 3: Reductive Amination via Thermodynamic Control
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Oxime Formation: Treat the ketone with hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq) in refluxing ethanol for 4 hours to form the oxime intermediate.
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Dissolving Metal Reduction: To the oxime in refluxing absolute ethanol, add sodium metal (10.0 eq) in small pieces.
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Causality: The Bouveault-Blanc-type reduction of the oxime proceeds via a radical anion intermediate. Because the reduction is under thermodynamic control, the system minimizes the 1,2-steric clash between the bulky piperidine ring and the forming amine, overwhelmingly favoring the trans-2-(piperidin-1-yl)cyclopentan-1-amine.
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Validation & Isolation: Quench with water, acidify with HCl to extract the aqueous layer (removing non-basic impurities), then basify the aqueous layer with NaOH to pH > 12 and extract with dichloromethane. This acid-base workup is a self-validating purification step that isolates only the basic diamine.
Caption: Synthetic route to trans-2-(piperidin-1-yl)cyclopentan-1-amine via oxime reduction.
Analytical Characterization Protocols
To validate the structural and stereochemical integrity of the synthesized compound, the following analytical suite must be employed:
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Nuclear Magnetic Resonance (¹H NMR): The diagnostic peaks are the methine protons on the cyclopentane ring (C1-H and C2-H). In the trans-isomer, the lack of a Nuclear Overhauser Effect (NOE) cross-peak between these two protons in a 2D NOESY experiment definitively confirms their anti relationship.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Using Electrospray Ionization in positive mode (ESI+), the expected mass-to-charge ratio is m/z 169.2 [M+H]⁺.
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Infrared Spectroscopy (FT-IR): The presence of two sharp bands around 3300-3400 cm⁻¹ confirms the primary amine (-NH₂), while the absence of a strong carbonyl stretch (~1710 cm⁻¹) validates the complete reduction of the ketone intermediate.
Applications in Drug Discovery & Catalysis
The 1,2-diaminocyclopentane core is a highly privileged motif. Its applications span across multiple advanced chemical disciplines:
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Antimalarial Therapeutics: Derivatives of 1,2-diaminocyclopentane have been extensively studied as scaffolds for potent, Plasmodium-selective farnesyltransferase inhibitors. The rigidity of the cyclopentane ring locks the pharmacophore into an optimal conformation for binding within the enzyme's active site, arresting the growth of malaria parasites [2].
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Cytotoxic Metallointercalators: The trans-configuration allows the diamine to act as an exceptional bidentate ligand. When coordinated with Platinum(II), these complexes form highly effective DNA intercalators, demonstrating significant cytotoxicity against tumor cell lines [3].
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Macrocyclic Lanthanide Complexes: The diamine serves as a chiral building block for synthesizing nonaaza macrocyclic amines. These ligands tightly wrap around Lanthanide(III) ions, creating double-helical structures utilized in advanced materials and luminescence studies [4].
Caption: Bidentate coordination and pharmacophore model of the vicinal diamine scaffold.
References
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Potent, Plasmodium-Selective Farnesyltransferase Inhibitors That Arrest the Growth of Malaria Parasites: Structure—Activity Relationships of Ethylenediamine-Analogue Scaffolds and Homology Model Validation. PubMed Central (PMC) - NIH. Available at:[Link] [2]
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Cytotoxic platinum(II) intercalators that incorporate 1R,2R-diaminocyclopentane. PubMed - NIH. Available at:[Link] [3]
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Lanthanide(III) and lead(II) complexes of a chiral nonaaza macrocyclic amine based on 1,2-diaminocyclopentane. PubMed - NIH. Available at:[Link][4]
